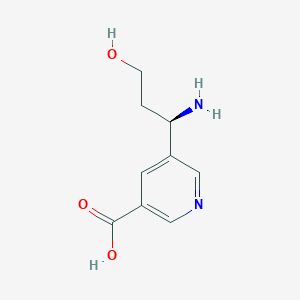
(R)-5-(1-Amino-3-hydroxypropyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid is a chiral compound with significant potential in various scientific fields. Its structure includes a nicotinic acid moiety substituted with an amino and hydroxypropyl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and a suitable chiral precursor for the amino and hydroxypropyl group.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of the synthesis process.
化学反応の分析
Types of Reactions
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on metabolic pathways and disease states.
Industry: It is utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, signaling cascades, and gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-5-(1-Amino-3-hydroxypropyl)phosphonic acid: Shares a similar structure but with a phosphonic acid group instead of a nicotinic acid moiety.
®-5-(1-Amino-3-hydroxypropyl)benzoic acid: Contains a benzoic acid group instead of nicotinic acid.
Uniqueness
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
5-[(1R)-1-amino-3-hydroxypropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c10-8(1-2-12)6-3-7(9(13)14)5-11-4-6/h3-5,8,12H,1-2,10H2,(H,13,14)/t8-/m1/s1 |
InChIキー |
RMJMFQWFKTWSRN-MRVPVSSYSA-N |
異性体SMILES |
C1=C(C=NC=C1C(=O)O)[C@@H](CCO)N |
正規SMILES |
C1=C(C=NC=C1C(=O)O)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


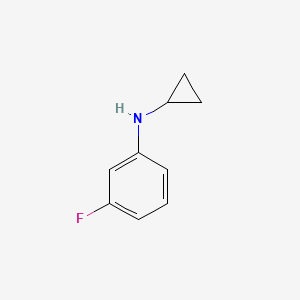
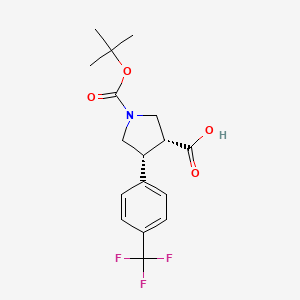
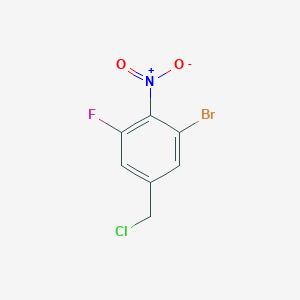
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
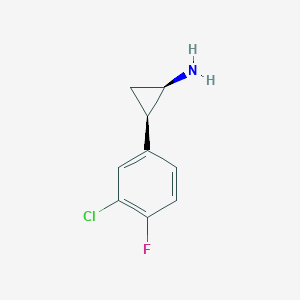
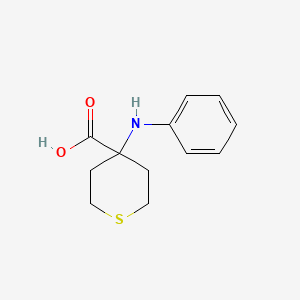
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
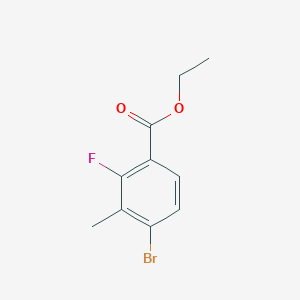
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
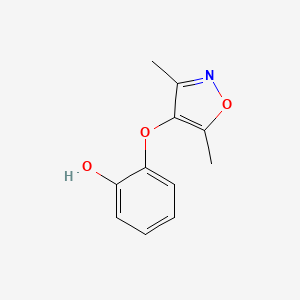
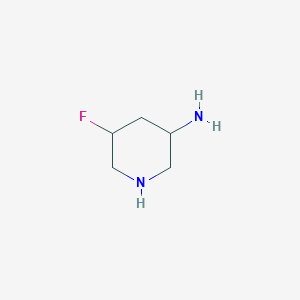
![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
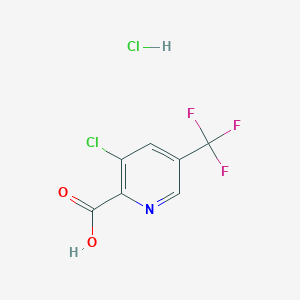
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)
